molecular formula C13H11F3N2 B184547 N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 1651-43-0

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B184547
CAS RN: 1651-43-0
M. Wt: 252.23 g/mol
InChI Key: JTIMILPRKMFOMI-UHFFFAOYSA-N
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Description

“N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1651-43-0 . It has a molecular weight of 252.24 and its IUPAC name is C13H11F3N2 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in ethanol at approximately 0 °C for 4 hours affords a mixture that can be separated by chromatography . Repeating the reaction in dichloromethane led to the sole formation of a related compound .


Molecular Structure Analysis

The InChI code for “N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine” is 1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 .


Physical And Chemical Properties Analysis

“N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine” is a solid compound . It has a molecular weight of 252.24 .

Scientific Research Applications

  • Synthesis of novel compounds: N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine was used in the synthesis of new compounds with potential applications in various chemical processes. For instance, Zissimou and Koutentis (2017) demonstrated its use in creating N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a compound with potential applications in material sciences and pharmacology (Zissimou & Koutentis, 2017).

  • Electrochemical synthesis: Sharafi-kolkeshvandi et al. (2016) utilized a derivative of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating a method that avoids the use of toxic reagents and offers high yields, showcasing its potential in green chemistry applications (Sharafi-kolkeshvandi et al., 2016).

  • Development of polyimides: Liu et al. (2005) and Liu et al. (2008) explored the use of derivatives in the synthesis of organosoluble aromatic polyimides with high thermal stability and solubility, indicating potential applications in advanced material engineering, such as high-performance plastics (Liu et al., 2005), (Liu et al., 2008).

  • Inhibition of NF-kappaB activation: A study by Shin et al. (2004) on a related aromatic diamine compound demonstrated its potential in inhibiting NF-kappaB activation, suggesting possible applications in medical and pharmaceutical research (Shin et al., 2004).

  • Applications in optoelectronic devices: Research by Khalid et al. (2017) and Kim et al. (2012) indicated that derivatives of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine can be used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Khalid et al., 2017), (Kim et al., 2012).

  • Fluorescence sensing: Wu et al. (2015) synthesized a derivative that exhibited aggregation-induced emission enhancement, suggesting its potential use in fluorescence sensing applications (Wu et al., 2015).

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMILPRKMFOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238826
Record name N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

CAS RN

1651-43-0
Record name N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1651-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CP Constantin, G Lisa, MD Damaceanu - Macromolecules, 2021 - ACS Publications
Three new aromatic polyimides with donor–acceptor topology consisting of electron-donating ortho-catenated triphenylamine (TPA) modified with two trifluoromethyl (CF 3 ) groups and …
Number of citations: 6 pubs.acs.org
RS Begunov, AN Valyaeva, AA Bashkirova, VA Buzina… - RU Patent RU2, 2018
Number of citations: 3
РС Бегунов, АН Валяева, АА Башкирова, ВА Бузина… - 2018 - elibrary.ru
Изобретение относится к улучшенному способу получения N 1-[2-амино-4-(трифторметил) фенил]-N 1-фенил-4-(трифторметил) бензол-1, 2-диамина и его производных …
Number of citations: 0 elibrary.ru

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